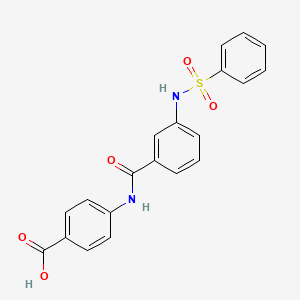
Benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)- is a complex organic compound that features a benzoic acid core substituted with bromine, fluorine, and triethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)- typically involves multiple steps. One common method starts with the bromination of a difluorobenzoic acid derivative. The triethylsilyl group is then introduced through a silylation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The conditions often involve the use of catalysts such as palladium or nickel, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzoic acid derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)- exerts its effects depends on its specific application. In chemical reactions, the triethylsilyl group can act as a protecting group, while the bromine and fluorine atoms can participate in various substitution and coupling reactions. The molecular targets and pathways involved vary depending on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 2-bromo-: Similar in structure but lacks the fluorine and triethylsilyl groups.
Benzoic acid, 3,5-difluoro-: Lacks the bromine and triethylsilyl groups.
Benzoic acid, 4-(triethylsilyl)-: Lacks the bromine and fluorine groups
Uniqueness
Benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)- is unique due to the combination of bromine, fluorine, and triethylsilyl groups on the benzoic acid core. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in synthetic chemistry and materials science .
Eigenschaften
CAS-Nummer |
651027-12-2 |
|---|---|
Molekularformel |
C13H17BrF2O2Si |
Molekulargewicht |
351.26 g/mol |
IUPAC-Name |
2-bromo-3,5-difluoro-4-triethylsilylbenzoic acid |
InChI |
InChI=1S/C13H17BrF2O2Si/c1-4-19(5-2,6-3)12-9(15)7-8(13(17)18)10(14)11(12)16/h7H,4-6H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
FQCRIUFAVWYDNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C1=C(C=C(C(=C1F)Br)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


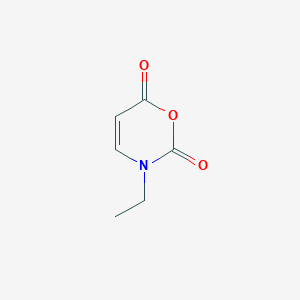
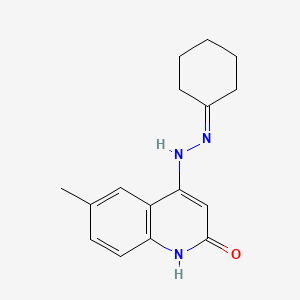

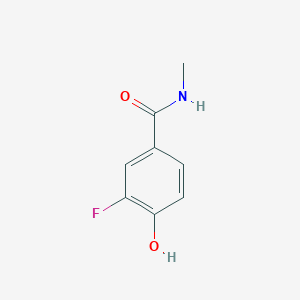
![5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide](/img/structure/B12597639.png)
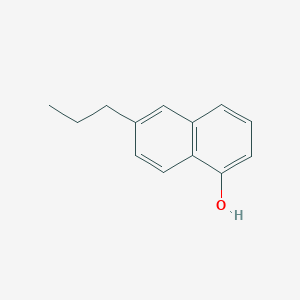
![[(1,3,5-Tri-tert-butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12597663.png)
![1-[(Furan-3-yl)methyl]-2-(nitromethylidene)imidazolidine](/img/structure/B12597669.png)

![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-methoxyethyl)-](/img/structure/B12597680.png)
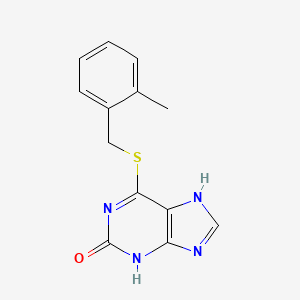
![4-{4-[(Dipentylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B12597696.png)

